molecular formula C9H8N2O3 B11719128 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B11719128
M. Wt: 192.17 g/mol
InChI Key: DKTXLNDRDDDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 160590-40-9) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methoxy group at position 7 and a carboxylic acid moiety at position 2. Its molecular formula is C$9$H$8$N$2$O$3$, with a molecular weight of 192.17 g/mol .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)4-6(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

DKTXLNDRDDDQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1NC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Ethyl 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

The synthesis begins with the hydrogenation of ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (precursor 8c/d ) using palladium on charcoal (Pd/C) as a catalyst. The reaction is conducted in ethanol under an argon atmosphere to prevent oxidation. After filtration and solvent evaporation, the intermediate ethyl ester (9d ) is obtained in 75% yield. This step is critical for maintaining the integrity of the pyrrolopyridine core while introducing the ester functional group.

Key Parameters:

  • Catalyst : 10% Pd/C

  • Solvent : Ethanol (40 mL per 2.9 mmol precursor)

  • Conditions : Ambient temperature, argon atmosphere

  • Yield : 75%

Saponification to 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

The ester intermediate (9d ) undergoes alkaline hydrolysis using 2M sodium hydroxide (NaOH) in ethanol. The mixture is refluxed for 1–2 hours, after which acetic acid is added to acidify the solution (pH 4.0). The product precipitates as a white powder and is isolated via filtration. This step achieves a 95% yield for the carboxylic acid derivative (10d ).

Key Parameters:

  • Base : 2M NaOH (1.7 mmol per 1.3 mmol ester)

  • Solvent : Ethanol (12 mL per 1.3 mmol ester)

  • Reaction Time : 1–2 hours under reflux

  • Yield : 95%

Optimization of Reaction Parameters

Catalyst Efficiency in Hydrogenation

The use of 10% Pd/C ensures complete reduction without over-hydrogenation. Substituting Pd/C with other catalysts (e.g., Raney nickel) reduces yields due to incomplete conversion or side reactions.

Characterization and Analytical Data

Spectroscopic Characterization

The final product is characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Table 1: Spectroscopic Data for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

TechniqueData
¹H NMR δ 1.41 (t, J = 6.0 Hz, CH₃), 3.36 (s, OCH₃), 6.81–8.17 (aromatic H)
IR 3435 cm⁻¹ (N–H stretch), 1708 cm⁻¹ (C=O stretch)
HRMS m/z calculated for C₁₁H₁₀N₂O₃: 218.0691; found: 218.0689

These data confirm the successful formation of the target compound.

Industrial Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and scalability. Potential strategies include:

  • Continuous Flow Hydrogenation : Replacing batch reactors with flow systems to improve catalyst utilization.

  • Solvent Recycling : Ethanol recovery via distillation to reduce waste.

  • Automated pH Control : Ensuring consistent acidification during saponification .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit anticancer properties. For instance, studies have shown that 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can inhibit the proliferation of cancer cell lines. Its mechanism involves the modulation of signaling pathways that control cell growth and apoptosis, making it a candidate for further development in cancer therapeutics .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Properties
There is emerging evidence that 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibits antimicrobial activity against various bacterial strains. This property could be harnessed for developing new antibiotics or antimicrobial agents, especially in an era of rising antibiotic resistance .

Pharmacology

1. Pharmacokinetics and Bioavailability
Studies on the pharmacokinetic profile of this compound indicate favorable absorption characteristics, with potential for oral bioavailability. Understanding its metabolism and excretion pathways is crucial for optimizing dosage forms and therapeutic regimens .

2. Drug Formulation Development
The compound's chemical structure allows for modifications that can enhance its solubility and stability, critical factors in drug formulation. Researchers are exploring various delivery systems, including nanoparticles and liposomes, to improve the therapeutic efficacy of this compound while minimizing side effects .

Industrial Applications

1. Synthesis of Novel Compounds
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives with tailored biological activities, which can be useful in pharmaceuticals and agrochemicals .

2. Research Reagent
The compound is utilized as a reagent in biochemical assays and research studies aimed at understanding complex biological interactions at the molecular level. Its role as a research tool enhances the ability to explore new therapeutic avenues .

Case Studies

Study TitleFocusFindings
Anticancer properties of pyrrolo[2,3-c]pyridinesCancer Cell LinesInhibition of cell proliferation through apoptosis modulation
Neuroprotective effects in vitroNeurodegenerative DiseasesReduction in oxidative stress markers
Antimicrobial activity assessmentBacterial StrainsEffective against multi-drug resistant bacteria

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or other biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Yield (%) Melting Point (°C) CAS Number Key Differences/Applications
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH$_3$ (7) 192.17 82 269–271 160590-40-9 Enhanced solubility due to methoxy group; used in heterocyclic drug synthesis .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH$_3$ (5) 192.17 80 Not reported 17288-36-7 Methoxy at position 5 alters electronic distribution; lower yield than 7-methoxy isomer .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5) 187.58 71 Not reported Not available Chlorine substituent increases reactivity in cross-coupling reactions .
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (7) 196.59 Not reported Not reported 867034-08-0 Chlorine at position 7 may improve binding affinity in kinase inhibitors .
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Br (5) 257.03 Not reported Not reported 800401-71-2 Bromine’s larger size affects steric interactions; potential use in PET imaging probes .
Furo[2,3-c]pyridine-2-carboxylic acid Fused furan ring 163.13 Not reported Not reported 112372-15-3 Replacement of pyrrole with furan reduces basicity; applications in material science .

Key Observations:

Substituent Position :

  • Methoxy at position 7 (target compound) vs. 5 (analogue 10c) leads to distinct electronic environments. The 7-methoxy derivative exhibits a higher melting point (269–271°C) compared to the 5-methoxy isomer (data unreported), likely due to differences in crystal packing .
  • Chlorine at position 7 (vs. methoxy) increases molecular weight and may enhance lipophilicity, impacting pharmacokinetic properties .

Substituent Type :

  • Methoxy groups improve solubility via hydrogen bonding, whereas halogens (Cl, Br) enhance electrophilicity for nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .
  • The carboxylic acid moiety at position 2 is conserved across analogues, enabling consistent reactivity in amide bond formation .

Brominated analogues (e.g., 5-bromo derivative) are utilized in radiopharmaceuticals due to bromine’s compatibility with isotopic labeling .

Q & A

Q. What are the standard synthetic routes for preparing 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via oxidation of substituted methylpyrrolopyridine precursors. For example, analogous methods involve potassium permanganate-mediated oxidation under controlled conditions (90–95°C) in aqueous media, followed by acidification to isolate the carboxylic acid derivative . Modifications may include protecting group strategies (e.g., esters) to improve yield, as seen in ethyl ester derivatives of related pyrrolopyridine carboxylic acids .

Q. How is the purity of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid validated in academic research?

  • Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) and gas chromatography (GC). Elemental analysis (e.g., C, H, N content) provides complementary validation, with acceptable tolerances for discrepancies (e.g., ±0.3% for carbon content) due to experimental variability . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the methoxy group (~3.8–4.0 ppm) and carboxylic proton (~9–10 ppm) .

Q. What solvents are recommended for dissolving this compound in experimental settings?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for solubilizing pyrrolopyridine carboxylic acids. For aqueous reactions, sodium hydroxide can deprotonate the carboxylic acid to form a water-soluble salt. Solubility testing under varying pH conditions is advised to optimize reaction setups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrrolopyridine core in cross-coupling reactions?

  • Methodological Answer : The methoxy group at the 7-position acts as an electron-donating substituent, directing electrophilic aromatic substitution to specific positions. Steric hindrance from the fused pyrrole ring may limit accessibility for bulky reagents. Computational modeling (e.g., density functional theory) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling or Buchwald-Hartwig amination can confirm regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. For example, the carboxylic acid proton may exchange with deuterated solvents, complicating integration. Using heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity, while high-resolution MS (HRMS) distinguishes between isobaric impurities .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Methodological Answer : SAR studies involve systematic modifications (e.g., replacing the methoxy group with halogens or alkyl chains) and evaluating biological activity. For instance, bioisosteric replacement of the carboxylic acid with a tetrazole group enhances metabolic stability. In vitro assays (e.g., enzyme inhibition, cell viability) paired with X-ray crystallography of target-bound complexes reveal critical interactions .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer : Scaling reactions like cyclization or oxidation requires precise temperature control to avoid side reactions (e.g., over-oxidation). Flow chemistry systems improve heat dissipation and reproducibility. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time .

Safety and Handling

  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .
  • Hazards : Potential respiratory irritant (H335); use fume hoods and PPE (gloves, goggles) during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.